molecular formula C5ClF4N B156645 3-Chloro-2,4,5,6-tetrafluoropyridine CAS No. 1735-84-8

3-Chloro-2,4,5,6-tetrafluoropyridine

Cat. No. B156645
M. Wt: 185.5 g/mol
InChI Key: UXUZMYHSICIOQT-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To a mixed solution of 40 ml dichloromethane and 20 ml N,N-methylformamide were added 18.5 g of 3-chloro-2,4,5,6-tetrafluoropyridine and 20.5 g potassium phthalimide, and the mixture was stirred at 40° C. for one day. After adding 40 ml of chloroform, the mixture was washed twice with 500 ml of distilled water and once with 500 ml of 0.5% aqueous solution of sodium hydroxide. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The precipitate was dispersed in diisopropylether, and collected by filtration to obtain 32.0 g of the title compound as a colorless powder.
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-methylformamide
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCCl.[Cl:4][C:5]1[C:6]([F:14])=[N:7][C:8]([F:13])=[C:9]([F:12])[C:10]=1F.[C:15]1(=[O:25])[NH:19][C:18](=[O:20])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]12.[K]>C(Cl)(Cl)Cl>[Cl:4][C:5]1[C:6]([F:14])=[N:7][C:8]([F:13])=[C:9]([F:12])[C:10]=1[N:19]1[C:18](=[O:20])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]2[C:15]1=[O:25] |f:2.3,^1:25|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCl
Name
N,N-methylformamide
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
18.5 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1F)F)F)F
Name
Quantity
20.5 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed twice with 500 ml of distilled water and once with 500 ml of 0.5% aqueous solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The precipitate was dispersed in diisopropylether
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1N1C(C=2C(C1=O)=CC=CC2)=O)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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